molecular formula C17H15BrFN3 B11563341 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine

5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11563341
M. Wt: 360.2 g/mol
InChI Key: BTTWEUPITDMCCA-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is a complex organic compound that features both bromine and fluorine substituents on a benzene ring, as well as an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a fluorobenzyl group. The imidazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the imidazole ring.

Scientific Research Applications

5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromophenyl)-N-(3-chlorobenzyl)-1-methyl-1H-imidazol-2-amine
  • 5-(3-bromophenyl)-N-(3-methylbenzyl)-1-methyl-1H-imidazol-2-amine
  • 5-(3-bromophenyl)-N-(3-ethylbenzyl)-1-methyl-1H-imidazol-2-amine

Uniqueness

Compared to similar compounds, 5-(3-bromophenyl)-N-(3-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of both bromine and fluorine substituents. These atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15BrFN3

Molecular Weight

360.2 g/mol

IUPAC Name

5-(3-bromophenyl)-N-[(3-fluorophenyl)methyl]-1-methylimidazol-2-amine

InChI

InChI=1S/C17H15BrFN3/c1-22-16(13-5-3-6-14(18)9-13)11-21-17(22)20-10-12-4-2-7-15(19)8-12/h2-9,11H,10H2,1H3,(H,20,21)

InChI Key

BTTWEUPITDMCCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=CC=C2)F)C3=CC(=CC=C3)Br

Origin of Product

United States

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